6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Vue d'ensemble

Description

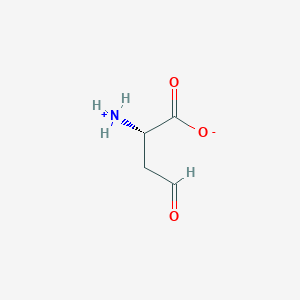

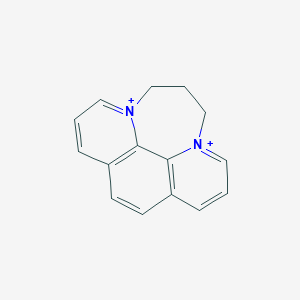

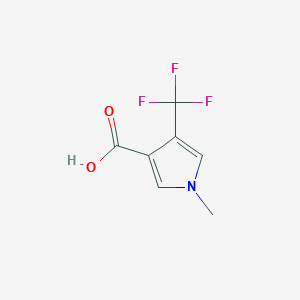

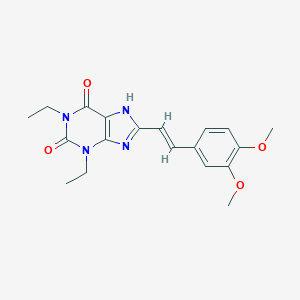

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium, also known as DDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDP is a heterocyclic compound that contains a diazepine ring and a phenanthroline ring. The compound has a positive charge and is commonly used as a ligand in coordination chemistry.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium involves the condensation of two key starting materials, 1,10-phenanthroline and 1,4-diaminobutane, followed by oxidation and quaternization steps.

Starting Materials

1,10-phenanthroline, 1,4-diaminobutane, Sodium hypochlorite, Sodium hydroxide, Acetic acid, Ethanol

Reaction

Step 1: Dissolve 1,10-phenanthroline (1.0 g, 5.3 mmol) and 1,4-diaminobutane (0.5 g, 5.3 mmol) in ethanol (10 mL) and stir at room temperature for 24 hours., Step 2: Add sodium hypochlorite (2.0 g, 23.8 mmol) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 1 hour at room temperature., Step 4: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 5: Combine the organic layers and wash with water (3 x 10 mL)., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 7: Quaternize the crude product with acetic acid (10 mL) and sodium hydroxide (1.0 g, 25.0 mmol) at room temperature for 24 hours., Step 8: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 9: Combine the organic layers and wash with water (3 x 10 mL)., Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium.

Mécanisme D'action

The mechanism of action of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is not fully understood, but it is believed to involve the interaction of the compound with DNA. 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is known to bind to DNA through intercalation, which can lead to the inhibition of DNA replication and transcription.

Effets Biochimiques Et Physiologiques

Studies have shown that 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have antibacterial activity against Gram-positive bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in lab experiments is its ability to act as a versatile ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which can be used in catalysis and other applications. However, one limitation of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is its toxicity, which can pose a risk to researchers working with the compound.

Orientations Futures

There are several potential future directions for research on 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research is the investigation of the compound's potential as an anticancer agent, including its mechanisms of action and potential side effects. Additionally, the use of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in electrochemical applications, such as sensors and batteries, is an area of interest for future research.

Applications De Recherche Scientifique

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has been widely studied for its potential applications in various fields such as catalysis, fluorescence sensing, and electrochemistry. The compound has also been investigated for its biological properties, including its anticancer and antibacterial activities.

Propriétés

IUPAC Name |

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUMCOARYCLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165202 | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

CAS RN |

15302-99-5 | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)